Orphenadrine citrate

Catalog No.
S573470
CAS No.
4682-36-4
M.F
C24H31NO8
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orphenadrine citrate

CAS Number

4682-36-4

Product Name

Orphenadrine citrate

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H31NO8

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Citrate, Norflex Orphenadrine, Citrate, Orphenadrine, Disipal, Hydrochloride, Orphenadrine, Lysantin, Mefenamine, Mefenamine, Sodium, Mephenamine, Methyldiphenylhydramine, Norflex, Norflex Orphenadrine Citrate, Orphenadrine, Orphenadrine Citrate, Orphenadrine Citrate, Norflex, Orphenadrine Hydrochloride, Sodium Mefenamine

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Studying Muscle Relaxation Mechanisms

Despite its clinical decline, orphenadrine citrate is still used in research to understand muscle relaxation mechanisms. Its effects on various receptors, including muscarinic, histaminic, and NMDA, are being studied to elucidate its impact on muscle tone and movement control []. These studies can contribute to the development of more targeted and safer muscle relaxants in the future.

Investigating Interactions with Other Drugs

Orphenadrine citrate's interaction with other medications is also a subject of research. Studies have explored its potential interactions with drugs like venlafaxine, aiming to understand potential risks and side effects associated with combined use []. This research helps healthcare professionals make informed decisions about prescribing medications and managing potential drug interactions.

Analytical Method Development

Developing reliable and accurate methods for analyzing orphenadrine citrate is crucial for various research applications. Studies have investigated different analytical techniques, such as spectrophotometry and high-performance liquid chromatography (HPLC), to accurately measure orphenadrine citrate in various matrices, including pharmaceuticals, biological samples, and environmental samples [, ]. These methods are essential for research involving the synthesis, analysis, and potential environmental impact of orphenadrine citrate.

Reference Standard for Analytical Techniques

Orphenadrine citrate, due to its well-defined structure and properties, serves as a valuable reference standard in various analytical techniques. It helps ensure the accuracy and reliability of these techniques in quantifying other unknown compounds []. This application supports a wide range of research areas beyond just orphenadrine citrate itself.

Orphenadrine citrate is a centrally acting muscle relaxant and analgesic that is primarily used to relieve muscle pain and spasms. It belongs to the ethanolamine class of antihistamines and acts as a nonselective antagonist of muscarinic acetylcholine receptors. This compound is often utilized in the treatment of conditions like acute muscle injuries, sprains, and chronic pain associated with conditions such as fibromyalgia and tension headaches. Orphenadrine citrate is marketed under various brand names, including Norflex and Norgesic, and can be administered orally or via injection .

  • Interacting with CNS receptors: Orphenadrine may interfere with the transmission of nerve impulses involved in pain perception within the CNS [].
  • Anticholinergic effects: Orphenadrine also has anticholinergic properties, which might contribute to its muscle relaxation effects, though the exact mechanism is unclear.
  • Toxicity: Orphenadrine can cause a variety of side effects, including drowsiness, dizziness, dry mouth, constipation, and blurred vision []. In severe cases, overdose can lead to coma or death.
  • Flammability: Orphenadrine citrate is not classified as a flammable substance.
  • Reactivity: Orphenadrine citrate can react with strong acids or bases.

The chemical formula of orphenadrine citrate is C18H23NOC_{18}H_{23}NO, with a molar mass of approximately 269.388 g/mol. The compound undergoes hepatic metabolism, primarily through N-demethylation, leading to pharmacologically active metabolites. The main metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation of orphenadrine into its metabolites, such as N-demethyl orphenadrine .

Key Reactions:

  • Metabolism:
    • Orphenadrine → N-demethyl orphenadrine + N,N-didemethyl orphenadrine
  • Elimination:
    • Renal and biliary excretion of metabolites.

Orphenadrine citrate exhibits multiple mechanisms of action:

  • Anticholinergic Activity: It acts as a nonselective antagonist of muscarinic acetylcholine receptors, contributing to its muscle relaxant effects.
  • NMDA Receptor Antagonism: It inhibits N-methyl-D-aspartate receptors, which may play a role in its analgesic properties.
  • Sodium Channel Blockade: Orphenadrine also inhibits voltage-gated sodium channels, further contributing to its analgesic effects .

The compound's efficacy in treating muscle spasms may be attributed to its ability to reduce excitatory neurotransmission in the central nervous system.

Orphenadrine citrate can be synthesized through several methods, typically involving the reaction of diphenhydramine derivatives with appropriate alkylating agents. The synthesis generally includes:

  • Formation of the Base Compound: Diphenhydramine serves as the starting material.
  • Methylation: A methyl group is introduced to one of the phenyl rings.
  • Salt Formation: The base compound is then converted into its citrate salt form by neutralizing with citric acid.

This synthetic route allows for the production of both the hydrochloride and citrate forms of orphenadrine, with the citrate form being more commonly used in clinical settings .

Orphenadrine citrate is primarily applied in:

  • Muscle Relaxation: Used for treating muscle spasms due to injury or surgery.
  • Pain Management: Effective in alleviating pain associated with conditions like fibrositis and tension headaches.
  • Parkinson's Disease Management: Assists in motor control for patients suffering from Parkinson's disease .

Additionally, it has been explored for use in treating persistent hiccups due to its central nervous system effects.

Orphenadrine citrate has several notable interactions:

  • CNS Depressants: Concurrent use with alcohol or other central nervous system depressants can enhance sedative effects.
  • Antimuscarinics: Interaction with other drugs that have anticholinergic properties can increase the risk of side effects such as dry mouth and dizziness.
  • Phenothiazines: Co-administration may lead to increased anticholinergic side effects .

Clinical caution is advised when prescribing this medication alongside other drugs that may affect its pharmacokinetics or pharmacodynamics.

Several compounds share similarities with orphenadrine citrate, particularly within the class of muscle relaxants and antihistamines. Here are some notable comparisons:

Compound NameClassPrimary UseUnique Features
DiphenhydramineAntihistamineAllergy reliefStrong sedative properties
CyclobenzaprineMuscle RelaxantMuscle spasmsSelective serotonin reuptake inhibitor
CarisoprodolMuscle RelaxantMuscle painMetabolized to meprobamate
BaclofenMuscle RelaxantSpasticityGABA-B receptor agonist
TizanidineMuscle RelaxantMuscle spasticityAlpha-2 adrenergic agonist

Uniqueness of Orphenadrine Citrate:
Orphenadrine's unique combination of anticholinergic activity and NMDA receptor antagonism distinguishes it from other muscle relaxants. Its dual mechanism allows it not only to alleviate muscle spasms but also to provide analgesia through central nervous system modulation, making it particularly versatile in clinical applications.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

461.20496695 g/mol

Monoisotopic Mass

461.20496695 g/mol

Heavy Atom Count

33

UNII

X0A40N8I4S

Related CAS

83-98-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4682-36-4

Wikipedia

Orphenadrine citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types